Fmoc-Leu-Onp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

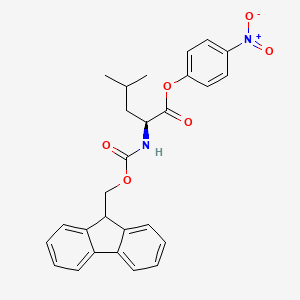

Fmoc-Leu-Onp: is a derivative of the amino acid leucine, modified for use in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, while the p-nitrophenyl ester (Onp) group activates the carboxyl terminus for peptide bond formation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.

Onp Activation: The Onp group is introduced by reacting the carboxyl group of leucine with p-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-Leu-Onp typically involves automated SPPS techniques, where the peptide chain is assembled step by step on an insoluble resin support. This allows for efficient removal of reaction by-products at each step via simple washing .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct.

Coupling Reactions: The Onp group facilitates peptide bond formation by reacting with the amino group of another amino acid or peptide.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used for coupling reactions.

Major Products:

Fmoc Deprotection: The major product is the free amine of leucine.

Coupling Reactions: The major product is the peptide bond formed between leucine and the incoming amino acid or peptide.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-Onp is widely employed in solid-phase peptide synthesis, where it serves as a crucial building block for constructing peptides. The Fmoc strategy allows for the stepwise addition of amino acids while facilitating easy removal of the protecting group without harsh conditions. This method has democratized peptide synthesis, making it accessible to many laboratories .

Advantages

- Stability : The Fmoc group provides stability during synthesis.

- Compatibility : It is compatible with various coupling reagents, enhancing the efficiency of peptide assembly.

Drug Development

Peptide-Based Drugs

this compound plays a significant role in the development of peptide-based pharmaceuticals. Its ability to form complex structures makes it suitable for designing drugs targeting specific biological pathways. Notably, studies have shown that modifications to the Fmoc-Leu scaffold can lead to more potent inhibitors of enzymes such as butyrylcholinesterase (BChE) .

Case Study: Inhibition of BChE

A series of Fmoc-Leu derivatives were synthesized and evaluated for their inhibitory activity against BChE. Among them, Fmoc-neopentylglycine-O-, Fmoc-tert-Leucine, and Fmoc-cyclo-Leucine demonstrated high efficacy with inhibition constants (KI) of 36 µM, 38 µM, and 45 µM, respectively. These compounds were found to be reversible inhibitors selective for BChE over acetylcholinesterase (AChE) .

Biotechnology Applications

Recombinant Protein Production

In biotechnology, this compound is utilized in producing recombinant proteins. Its incorporation into expression systems enhances protein yield and functionality. The efficiency of protein expression systems is significantly improved by using this compound as part of the amino acid pool .

Material Science

Biomaterials Development

this compound is also explored in material science for developing biomaterials such as hydrogels. These materials are particularly useful for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Data Table: Summary of Applications

Mecanismo De Acción

The Fmoc group protects the amino terminus of leucine during peptide synthesis, preventing unwanted side reactions. The Onp group activates the carboxyl terminus, facilitating peptide bond formation. The Fmoc group is removed by base treatment, while the Onp group is involved in coupling reactions with incoming amino acids or peptides .

Comparación Con Compuestos Similares

Boc-Leu-Onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

Cbz-Leu-Onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness: Fmoc-Leu-Onp offers several advantages over similar compounds, including:

Ease of Removal: The Fmoc group is easily removed under mildly basic conditions, making it suitable for sensitive peptides.

Versatility: Fmoc synthesis is highly versatile, offering more synthetic options compared to Boc and Cbz groups.

Actividad Biológica

Fmoc-Leu-Onp (Fluorenylmethoxycarbonyl-Leucine-4-nitrophenyl ester) is a compound that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is primarily used in peptide synthesis as a building block due to its stability and ease of handling. The Fmoc group serves as a protecting group for the amino acid, allowing for selective reactions without interfering with other functional groups. Leucine, being a hydrophobic amino acid, contributes to the structural integrity and biological activity of peptides synthesized with this compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Properties :

- This compound has been shown to exhibit antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis. Studies indicate that peptides derived from this compound can interact with anionic components of bacterial membranes, enhancing their antimicrobial efficacy .

- Influence on Cytokine Response :

-

Cell Penetration and Intracellular Activity :

- The ability of peptides synthesized with this compound to penetrate cellular membranes allows them to exert effects on intracellular processes such as DNA and RNA synthesis inhibition. This dual mechanism—acting both extracellularly and intracellularly—enhances their potential as therapeutic agents .

Antimicrobial Activity Assessment

A systematic study was conducted to evaluate the antimicrobial effectiveness of peptides synthesized using this compound. The results are summarized in Table 1.

| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound-Peptide 1 | E. coli | 32 µg/mL | Membrane disruption |

| This compound-Peptide 2 | S. aureus | 16 µg/mL | Cell wall synthesis inhibition |

| This compound-Peptide 3 | P. aeruginosa | 64 µg/mL | Intracellular protein synthesis inhibition |

This table illustrates the varying degrees of antimicrobial effectiveness against different bacterial strains, highlighting the potential for developing novel antimicrobial agents based on this compound derivatives.

Cytokine Modulation Study

In another study focusing on the immunomodulatory effects of AMPs derived from this compound, researchers found that these peptides could significantly alter cytokine production in response to bacterial infections. The findings indicated:

- Decreased IL-6 Production : Peptides reduced IL-6 levels by approximately 50% in neutrophils exposed to S. aureus.

- Increased TNF-α Production : Certain derivatives enhanced TNF-α production, indicating a complex role in immune modulation.

These results suggest that while some peptides can dampen inflammatory responses, others may enhance them, depending on their structure and the context of infection .

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.